REACTION_CXSMILES
|
[Li]C(C)(C)C.CCCCC.Br[C:12]1[C:20]2[C:15](=[N:16][CH:17]=[C:18]([C:21]3[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[CH:22]=3)[CH:19]=2)[N:14]([Si:28]([C:31]([CH3:34])([CH3:33])[CH3:32])([CH3:30])[CH3:29])[CH:13]=1.[C:35](=[O:37])=[O:36]>C1COCC1>[C:31]([Si:28]([CH3:30])([CH3:29])[N:14]1[C:15]2=[N:16][CH:17]=[C:18]([C:21]3[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[CH:22]=3)[CH:19]=[C:20]2[C:12]([C:35]([OH:37])=[O:36])=[CH:13]1)([CH3:34])([CH3:33])[CH3:32]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Type
|
CUSTOM
|
Details
|
a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −65° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h at −78° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
When the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
cooling bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
to reach 0° C
|
Type
|
CUSTOM
|
Details
|
The mixture was then separated between brine-AcOEt
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with AcOEt (2×)
|
Type
|
CUSTOM
|
Details
|
Combined organic solutions were dried
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by SGC with CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](N1C=C(C=2C1=NC=C(C2)C2=CC(=CC=C2)F)C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.74 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |